molecular formula C6H13ClF3NO B6351473 Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride CAS No. 1301739-45-6

Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride

Cat. No.: B6351473
CAS No.: 1301739-45-6
M. Wt: 207.62 g/mol
InChI Key: GCEZZDRSXXRIMF-UHFFFAOYSA-N
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Description

Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride is a chemical compound that features a trifluoromethoxy group attached to an ethyl chain, which is further connected to a propyl-ammonium moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoromethoxy group, which is known for its high electronegativity and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride typically involves the introduction of the trifluoromethoxy group into the molecule. One common method is the nucleophilic substitution of a halogenated precursor with a trifluoromethoxy group. This can be achieved using reagents such as antimony trifluoride or hydrogen fluoride under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Propyl-(2-methoxy-ethyl)-ammonium;chloride
  • Propyl-(2-ethoxy-ethyl)-ammonium;chloride
  • Propyl-(2-trifluoroethyl)-ammonium;chloride

Uniqueness

Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group increases the compound’s stability, lipophilicity, and electronegativity compared to similar compounds with different substituents.

Properties

IUPAC Name

propyl-[2-(trifluoromethoxy)ethyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO.ClH/c1-2-3-10-4-5-11-6(7,8)9;/h10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEZZDRSXXRIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[NH2+]CCOC(F)(F)F.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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